Cas no 2229136-41-6 (3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol)

3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol is a fluorinated piperidine derivative featuring a hydroxyphenylmethyl substituent, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and fluorine groups contributes to its reactivity, enabling selective functionalization for targeted applications. Its structural motif is valuable in medicinal chemistry, particularly in the design of bioactive molecules with improved binding affinity and metabolic stability. The compound's well-defined stereochemistry further allows for precise control in asymmetric synthesis. Suitable for research and development, it offers a balance of stability and reactivity, making it a useful building block for complex molecular architectures.
3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol structure
2229136-41-6 structure
Product Name:3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol
CAS No:2229136-41-6
MF:C12H16FNO2
MW:225.259346961975
CID:5952005
PubChem ID:165690610
Update Time:2025-06-14

3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1822030
    • 3-[(2-fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol
    • 2229136-41-6
    • 3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol
    • Inchi: 1S/C12H16FNO2/c13-11-6-10(15)3-2-9(11)7-12(16)4-1-5-14-8-12/h2-3,6,14-16H,1,4-5,7-8H2
    • InChI Key: HPFGIMNAILKNMS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC1(CNCCC1)O)O

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.5Ų

3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol Pricemore >>

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Additional information on 3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol

Comprehensive Overview of 3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol (CAS No. 2229136-41-6)

3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol (CAS No. 2229136-41-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a piperidine core with a fluorinated hydroxyphenyl moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could be leveraged in the development of novel therapeutics targeting neurological and metabolic disorders.

The compound's CAS number 2229136-41-6 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its molecular structure features a hydroxyl group at the 3-position of the piperidine ring, which enhances its polarity and potential for hydrogen bonding. This property is often explored in structure-activity relationship (SAR) studies, a hot topic in modern drug design. Given the growing demand for fluorinated pharmaceuticals, this compound aligns with trends in precision medicine and targeted therapy.

In recent years, the scientific community has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. 3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol exemplifies this trend, as the fluoro substituent can influence its pharmacokinetic profile. Discussions on platforms like PubMed and ResearchGate often highlight its potential in CNS drug development, a field where blood-brain barrier permeability is a key concern. This aligns with frequent user queries about "fluorine in drug design" or "piperidine derivatives in neuroscience."

From a synthetic chemistry perspective, the compound's chiral center at the piperidin-3-ol position opens avenues for enantioselective synthesis, a technique widely discussed in green chemistry forums. Environmental sustainability in chemical production is a major focus area, and researchers often search for "eco-friendly synthetic routes for fluorinated piperidines." The hydroxyl group also allows for further derivatization, making it a versatile intermediate in combinatorial chemistry libraries.

Analytical characterization of CAS 2229136-41-6 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), topics frequently searched by analytical chemists. Its spectral data is crucial for quality control in pharmaceutical manufacturing, where impurities and isomers must be rigorously monitored. This ties into broader industry conversations about QC/QA in drug development, a recurring theme in FDA guidance documents.

The compound's physicochemical properties, such as logP and pKa, are actively studied for drug-likeness predictions using computational tools like molecular docking—a technique dominating AI-driven drug discovery searches. With the rise of machine learning in chemistry, datasets featuring piperidine-based molecules are in high demand for training predictive algorithms. This intersects with popular queries about "AI for compound optimization" or "in silico ADME prediction."

In conclusion, 3-[(2-Fluoro-4-hydroxyphenyl)methyl]piperidin-3-ol represents a compelling case study at the intersection of medicinal chemistry, computational biology, and sustainable synthesis. Its CAS registry number 2229136-41-6 ensures its place in global chemical inventories, while its structural attributes continue to inspire research across multiple disciplines. As the pharmaceutical industry evolves toward personalized medicine and digital chemistry platforms, this compound's relevance is poised to grow further.

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